1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-24-21-9-5-4-8-20(21)23-22(24)25-12-14-26(15-13-25)29(27,28)19-11-10-17-6-2-3-7-18(17)16-19/h4-5,8-11,16H,2-3,6-7,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWDRMYOAFKOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This step typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine, often in the presence of a base such as potassium carbonate, to form the piperazinyl-benzimidazole intermediate.
Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride derivative of 5,6,7,8-tetrahydronaphthalene, typically in the presence of a base like triethylamine.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl group, yielding the corresponding amine and sulfonic acid.
Scientific Research Applications
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can be compared with similar compounds such as:
1-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: This compound has a phenyl group instead of the tetrahydronaphthalene group, which may affect its binding affinity and biological activity.
1-methyl-2-(4-(benzylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The presence of a benzyl group can influence the compound’s solubility and pharmacokinetic properties.
1-methyl-2-(4-(naphthylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The naphthyl group provides a different steric and electronic environment, potentially altering the compound’s reactivity and interactions.
Biological Activity
1-Methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core substituted with a piperazine moiety and a tetrahydronaphthalene sulfonyl group. Its molecular formula is C22H28N4O2S, with a molecular weight of approximately 404.55 g/mol. The presence of the tetrahydronaphthalene ring contributes to its lipophilicity and potential for interaction with biological membranes.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzodiazole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group in the piperazine moiety enhances the compound's interaction with target proteins involved in cancer progression.
2. Antimicrobial Properties
Compounds containing benzodiazole and piperazine frameworks have demonstrated antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.
3. Neuropharmacological Effects
Benzodiazole derivatives are known for their neuroactive properties. Preliminary studies suggest that 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzodiazole core and the piperazine side chain significantly influence biological activity. For example:
- Substituents on the benzodiazole ring : Electron-donating groups tend to enhance activity by stabilizing the interaction with biological targets.
- Piperazine modifications : Altering the sulfonyl group can improve solubility and membrane permeability.
Data Table: Biological Activity Summary
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Anticancer Studies : A series of benzodiazole derivatives were tested against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range. The presence of the sulfonamide group was crucial for enhancing cytotoxicity.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various benzodiazole derivatives against E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups.
- Neuropharmacological Evaluation : In vivo studies on anxiety models indicated that compounds similar to 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole exhibited reduced anxiety-like behaviors in rodents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves coupling the benzodiazole core with a sulfonyl-piperazine derivative under anhydrous conditions. Key steps include:
- Sulfonylation : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with piperazine in dichloromethane (DCM) at 0–5°C.
- Nucleophilic substitution : Introducing the benzodiazole moiety via Mitsunobu or Buchwald-Hartwig coupling .
- Purity Validation : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) to confirm ≥95% purity. IR spectroscopy (e.g., S=O stretch at 1150–1250 cm⁻¹) and ¹H/¹³C NMR (e.g., piperazine proton integration) further validate structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural identity?
- Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm).
- IR : Confirm sulfonyl (1350–1450 cm⁻¹) and benzodiazole (1600–1650 cm⁻¹) functionalities.
- Chromatography : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. UPLC-MS with electrospray ionization (ESI) monitors intermediates during synthesis .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Target Selection : Prioritize receptors with known sulfonamide or piperazine ligand interactions (e.g., serotonin receptors).
- Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
- Validation : Compare binding poses with co-crystallized ligands (e.g., PDB entries) and analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
- Case Study : In benzodiazole analogs, hydrophobic interactions with naphthalene and hydrogen bonding via sulfonyl groups enhance receptor binding .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Approach :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4), and controls (DMSO ≤0.1%).
- Dose-Response Curves : Use 8–12 concentration points and nonlinear regression (e.g., GraphPad Prism) for accurate IC₅₀ calculation.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., substituent effects on benzodiazole bioactivity) .
Q. What computational methods are used to model the compound’s reactivity and stability under physiological conditions?
- Tools :
- DFT Calculations : Gaussian or ORCA software to predict hydrolysis susceptibility (e.g., sulfonamide bond stability at pH 7.4).
- MD Simulations : GROMACS for solvation dynamics and conformational flexibility over 100-ns trajectories.
- Outcome : Identify degradation pathways (e.g., oxidative cleavage of tetrahydronaphthalene) and optimize substituents for metabolic stability .
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
- Strategy :
- Analog Synthesis : Modify substituents on the benzodiazole (e.g., halogenation) and piperazine (e.g., alkylation) cores.
- Pharmacophore Mapping : Overlay active/inactive analogs using MOE or Phase to identify critical interaction points.
- In Vitro Profiling : Screen analogs against related targets (e.g., kinase panels) to assess selectivity ratios .
Experimental Design and Data Analysis
Q. What strategies mitigate batch-to-batch variability in biological assays for this compound?
- Quality Control :
- HPLC-PDA : Ensure identical retention times and UV spectra across batches.
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks).
- Assay Design : Include internal reference compounds (e.g., known inhibitors) to normalize inter-experiment variability .
Q. How can researchers integrate theoretical frameworks (e.g., QSAR) with experimental data to guide compound optimization?
- Workflow :
- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity.
- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 indicates robustness).
- Iterative Design : Refine synthetic priorities based on model predictions (e.g., enhancing solubility via hydrophilic substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
